Dimethyltryptamine fumarate
Overview
Description
N,N-Dimethyltryptamine (fumarate) is a compound that belongs to the tryptamine family. It is a fumarate salt form of N,N-dimethyltryptamine, a naturally occurring psychedelic substance found in various plants and animals, including humans. N,N-dimethyltryptamine is known for its intense psychoactive effects and has been used in traditional shamanic practices in South America. The fumarate form is often used in research due to its stability and solubility properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-dimethyltryptamine can be synthesized through several methods. One common route involves the reaction of indole with oxalyl chloride to form indole-3-carboxaldehyde, which is then reacted with dimethylamine to produce N,N-dimethyltryptamine. The fumarate salt is formed by reacting N,N-dimethyltryptamine with fumaric acid .
Industrial Production Methods
Industrial production of N,N-dimethyltryptamine (fumarate) typically involves large-scale synthesis using similar chemical reactions as in laboratory settings but optimized for higher yields and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets research-grade standards .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyltryptamine undergoes various chemical reactions, including:
Oxidation: N,N-dimethyltryptamine can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert N,N-dimethyltryptamine to simpler amines.
Substitution: Substitution reactions can introduce different functional groups into the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products
Oxidation: N,N-dimethyltryptamine N-oxide.
Reduction: Dimethylamine derivatives.
Substitution: Various substituted tryptamines.
Scientific Research Applications
N,N-dimethyltryptamine (fumarate) has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry and forensic science.
Biology: Studied for its role in neurotransmission and its effects on brain function.
Medicine: Investigated for potential therapeutic uses in treating depression and other mental health disorders.
Industry: Utilized in the development of new psychoactive substances and pharmaceuticals
Mechanism of Action
N,N-dimethyltryptamine exerts its effects primarily by binding to serotonin receptors, particularly the 5-HT2A receptor. This interaction leads to altered neurotransmission and changes in perception, mood, and cognition. The compound also affects other neurotransmitter systems, including dopamine and norepinephrine pathways .
Comparison with Similar Compounds
N,N-dimethyltryptamine is structurally similar to other tryptamines such as:
5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT): Known for its potent psychoactive effects.
Psilocybin: Found in magic mushrooms, converted to psilocin in the body.
Lysergic acid diethylamide (LSD): A well-known psychedelic with a longer duration of action.
N,N-dimethyltryptamine is unique due to its rapid onset and short duration of effects, making it distinct from other psychedelics .
Properties
IUPAC Name |
(E)-but-2-enedioic acid;2-(1H-indol-3-yl)-N,N-dimethylethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2.C4H4O4/c1-14(2)8-7-10-9-13-12-6-4-3-5-11(10)12;5-3(6)1-2-4(7)8/h3-6,9,13H,7-8H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHMVTPSXVQQKPA-WLHGVMLRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=CNC2=CC=CC=C21.C(=CC(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCC1=CNC2=CC=CC=C21.C(=C/C(=O)O)\C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0048896 | |
Record name | N,N-Dimethyltryptamine fumarate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0048896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68677-26-9 | |
Record name | Dimethyltryptamine fumarate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068677269 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-Dimethyltryptamine fumarate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0048896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIMETHYLTRYPTAMINE FUMARATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EP5189LWFM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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